One of the primary applications of DMA-d11 is in studying kinetic isotope effects. A study using a perdeuterated system, including Py-d10/DMA-d11, investigates the magnetic field dependence of geminate recombination in radical ion pairs []. The observed drastic reduction in the B1/2 value with the deuterated system demonstrates the impact of deuterium substitution on reaction kinetics. This information is crucial for unraveling reaction mechanisms and understanding factors influencing chemical reactivity.
Reference:
[1]
Related Compounds
N,N-Dimethylaniline
Compound Description: N,N-Dimethylaniline (DMA) is an aromatic amine commonly employed in various research fields. It acts as a potent electron donor, readily forming charge-transfer complexes and radical cations upon excitation or oxidation. [, , , ] These properties make it valuable in studying photoinduced electron transfer, radical ion pair dynamics, and the development of organic molecular diodes. [, , , ] DMA also serves as a precursor in synthesizing various organic compounds, including dyes and pharmaceuticals. [, ]
Relevance: N,N-Dimethylaniline is the non-deuterated analog of N,N-Dimethylaniline-D11. Both compounds share an identical core structure, with N,N-Dimethylaniline-D11 having all eleven hydrogen atoms replaced by deuterium. This isotopic substitution in N,N-Dimethylaniline-D11 is valuable for investigating kinetic isotope effects and elucidating reaction mechanisms. []
Pyrene
Compound Description: Pyrene is a polycyclic aromatic hydrocarbon known for its strong fluorescence and ability to form excimers and exciplexes. [, , , ] In numerous studies, Pyrene acts as an electron acceptor, forming heteroexcimers with N,N-Dimethylaniline upon photoexcitation. [, , ] This interaction, influenced by solvent polarity, offers valuable insights into photoinduced electron transfer processes and solvation dynamics. [, , ]
Relevance: Pyrene is frequently used in conjunction with N,N-Dimethylaniline (and by extension, N,N-Dimethylaniline-D11) to study photoinduced electron transfer processes. [, , , ] While not structurally related, the electronic interactions between Pyrene and N,N-Dimethylaniline make it relevant in understanding the photochemical behavior of N,N-Dimethylaniline-D11.
3,5-Dimethoxy-N,N-dimethylaniline
Compound Description: 3,5-Dimethoxy-N,N-dimethylaniline (DMDMA) is another aromatic amine similar in structure to N,N-Dimethylaniline. The two methoxy groups on the aromatic ring enhance its electron-donating capabilities compared to N,N-Dimethylaniline. [] This difference in electron-donating strength makes DMDMA valuable for investigating the influence of substituents on electron transfer rates and radical pair recombination dynamics. []
Relevance: 3,5-Dimethoxy-N,N-dimethylaniline shares the same core structure as N,N-Dimethylaniline and N,N-Dimethylaniline-D11, with the addition of two methoxy groups at the 3 and 5 positions of the aromatic ring. [] This structural similarity and its influence on electron-donating properties make it a relevant comparison point for understanding the behavior of N,N-Dimethylaniline-D11.
Aniline
Compound Description: Aniline is the simplest aromatic amine, serving as a fundamental building block for numerous organic compounds. It shares a similar structure with N,N-Dimethylaniline but lacks the two methyl groups attached to the nitrogen atom. [, , ] Aniline also exhibits electron-donating properties and undergoes similar reactions, but its reactivity and photochemical behavior differ due to the absence of the N-methyl substituents. [, , ]
Relevance: Aniline is the parent compound of N,N-Dimethylaniline and N,N-Dimethylaniline-D11, differing only by the substitution on the nitrogen atom. [, , ] Comparing their properties provides insights into the effect of N-methylation on the electron-donating ability, reactivity, and spectral characteristics of N,N-Dimethylaniline-D11.
N-Methylaniline
Compound Description: N-Methylaniline is an intermediate compound between aniline and N,N-Dimethylaniline, possessing only one methyl group attached to the nitrogen atom. [] Like its counterparts, N-Methylaniline displays electron-donating properties and participates in similar reactions. [] Its intermediate structure makes it valuable for studying the stepwise effect of N-methylation on the properties and reactivity of aromatic amines. []
Relevance: N-Methylaniline represents a structural link between aniline and N,N-Dimethylaniline, highlighting the incremental impact of adding methyl groups to the nitrogen atom. [] Comparing the properties of N-Methylaniline with N,N-Dimethylaniline and N,N-Dimethylaniline-D11 provides a better understanding of the structure-activity relationship within this class of compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.